molecular formula C18H30N4O B6771919 N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide

N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide

Cat. No.: B6771919
M. Wt: 318.5 g/mol
InChI Key: QRVXTAJJAJLJIL-UHFFFAOYSA-N
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Description

N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[56]dodecane-9-carboxamide is a complex organic compound that features a spirocyclic structure with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[56]dodecane-9-carboxamide typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the spirocyclic structure

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Spirocyclic Structure: The spirocyclic structure can be formed by reacting the pyrazole derivative with a suitable cyclic ketone in the presence of a base.

    Introduction of Carboxamide Group: The final step involves the reaction of the spirocyclic intermediate with an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide
  • Acridine-9-carboxamide derivatives

Uniqueness

N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure can enhance the compound’s stability and interaction with biological targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-(1-methylpyrazol-3-yl)ethyl]-9-azaspiro[5.6]dodecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-21-14-7-16(20-21)6-12-19-17(23)22-13-5-10-18(11-15-22)8-3-2-4-9-18/h7,14H,2-6,8-13,15H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVXTAJJAJLJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CCNC(=O)N2CCCC3(CCCCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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